molecular formula C10H9NO2 B13855592 3-(furan-2-yl)-2H-pyridine-3-carbaldehyde

3-(furan-2-yl)-2H-pyridine-3-carbaldehyde

Cat. No.: B13855592
M. Wt: 175.18 g/mol
InChI Key: ZDZBNKGOPVTWJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(furan-2-yl)-2H-pyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused to a pyridine ring with an aldehyde functional group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-2H-pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with 2-aminopyridine under acidic conditions to form the desired product. The reaction typically proceeds via a condensation mechanism, where the aldehyde group of furan-2-carbaldehyde reacts with the amino group of 2-aminopyridine to form an imine intermediate, which then undergoes cyclization to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(furan-2-yl)-2H-pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-2H-pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The furan and pyridine rings can interact with amino acid residues in the enzyme’s active site, while the aldehyde group can form covalent bonds with nucleophilic residues .

In materials science, the compound’s electronic properties, such as its ability to donate or accept electrons, make it suitable for use in organic semiconductors and light-emitting materials. The furan ring’s electron-rich nature and the pyridine ring’s electron-withdrawing properties contribute to the compound’s overall electronic behavior .

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-2H-pyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    3-(furan-2-yl)-2H-pyridine-3-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.

    2-(furan-2-yl)pyridine: Lacks the aldehyde group at the 3-position of the pyridine ring

Uniqueness

3-(furan-2-yl)-2H-pyridine-3-carbaldehyde is unique due to the presence of both a furan ring and a pyridine ring fused together with an aldehyde functional group. This combination of structural features imparts distinct electronic and chemical properties, making it a versatile compound for various applications in chemistry, biology, and industry .

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

3-(furan-2-yl)-2H-pyridine-3-carbaldehyde

InChI

InChI=1S/C10H9NO2/c12-8-10(4-2-5-11-7-10)9-3-1-6-13-9/h1-6,8H,7H2

InChI Key

ZDZBNKGOPVTWJN-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CC=N1)(C=O)C2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.